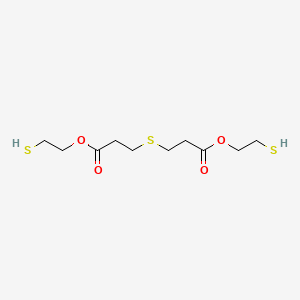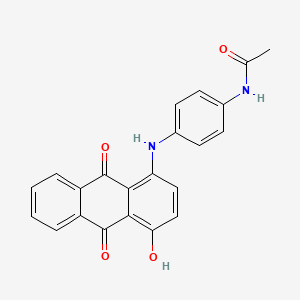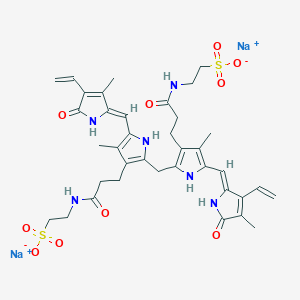![molecular formula C31H26N3NaO6S B7824824 sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B7824824.png)
sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate” is known as lithium hydroxide. It is an inorganic compound with the chemical formula LiOH. Lithium hydroxide is a white hygroscopic crystalline material that is soluble in water and slightly soluble in ethanol. It is commonly used in various industrial applications, including the production of lithium-ion batteries, ceramics, and as a carbon dioxide scrubber in breathing gas purification systems for spacecraft and submarines.
準備方法
Synthetic Routes and Reaction Conditions
Lithium hydroxide can be synthesized through several methods:
-
Reaction of lithium carbonate with calcium hydroxide: : [ \text{Li}_2\text{CO}_3 + \text{Ca(OH)}_2 \rightarrow 2\text{LiOH} + \text{CaCO}_3 ] This reaction involves mixing lithium carbonate with calcium hydroxide in water, resulting in the precipitation of calcium carbonate and the formation of lithium hydroxide in solution.
-
Electrolysis of lithium chloride: : [ \text{LiCl} + \text{H}_2\text{O} \rightarrow \text{LiOH} + \text{HCl} ] In this method, lithium chloride is dissolved in water and subjected to electrolysis, producing lithium hydroxide and hydrogen chloride.
Industrial Production Methods
Industrial production of lithium hydroxide typically involves the extraction of lithium from spodumene ore. The ore is first converted to lithium carbonate, which is then reacted with calcium hydroxide to produce lithium hydroxide. This process is carried out in large-scale reactors under controlled conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
Lithium hydroxide undergoes several types of chemical reactions, including:
-
Neutralization reactions: : Reacts with acids to form lithium salts and water. [ \text{LiOH} + \text{HCl} \rightarrow \text{LiCl} + \text{H}_2\text{O} ]
-
Dehydration reactions: : When heated, lithium hydroxide monohydrate loses water to form anhydrous lithium hydroxide. [ \text{LiOH} \cdot \text{H}_2\text{O} \rightarrow \text{LiOH} + \text{H}_2\text{O} ]
-
Carbonation reactions: : Reacts with carbon dioxide to form lithium carbonate. [ 2\text{LiOH} + \text{CO}_2 \rightarrow \text{Li}_2\text{CO}_3 + \text{H}_2\text{O} ]
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Heat: For dehydration reactions.
Carbon dioxide: For carbonation reactions.
Major Products Formed
Lithium chloride: Formed from neutralization with hydrochloric acid.
Lithium carbonate: Formed from carbonation with carbon dioxide.
Anhydrous lithium hydroxide: Formed from dehydration of lithium hydroxide monohydrate.
科学的研究の応用
Lithium hydroxide has a wide range of scientific research applications:
Chemistry: Used as a strong base in various chemical reactions and as a catalyst in organic synthesis.
Biology: Utilized in the preparation of buffer solutions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in the treatment of bipolar disorder and other psychiatric conditions.
Industry: Essential in the production of lithium-ion batteries, ceramics, and as a carbon dioxide scrubber in breathing gas purification systems.
作用機序
The mechanism of action of lithium hydroxide in various applications depends on its chemical properties:
As a base: Lithium hydroxide dissociates in water to produce hydroxide ions, which can neutralize acids and participate in various chemical reactions.
In lithium-ion batteries: Lithium hydroxide is used to produce lithium cobalt oxide, a key component of the cathode material. The lithium ions move between the anode and cathode during the charging and discharging cycles, facilitating the storage and release of electrical energy.
類似化合物との比較
Similar Compounds
Sodium hydroxide (NaOH): Another strong base, but more commonly used in industrial applications due to its lower cost.
Potassium hydroxide (KOH): Similar in reactivity to lithium hydroxide but has different solubility and handling properties.
Uniqueness
Lithium hydroxide is unique due to its specific applications in the production of lithium-ion batteries and its role in carbon dioxide scrubbing systems. Its relatively high solubility in water and ability to form lithium salts make it particularly valuable in these specialized applications.
特性
IUPAC Name |
sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O6S.Na/c1-16-13-17(2)28(18(3)22(16)15-33-31(37)19-9-5-4-6-10-19)34-23-14-24(41(38,39)40)27(32)26-25(23)29(35)20-11-7-8-12-21(20)30(26)36;/h4-14,34H,15,32H2,1-3H3,(H,33,37)(H,38,39,40);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHDOLUPOLKDSG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CNC(=O)C2=CC=CC=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1CNC(=O)C2=CC=CC=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N3NaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
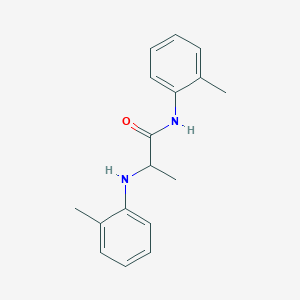
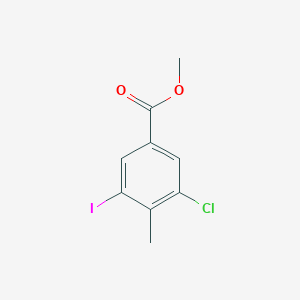
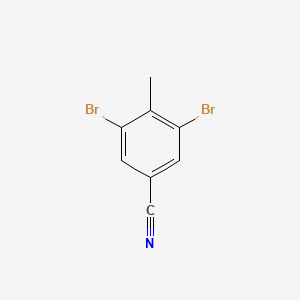

![Ethyl [(pentachlorophenyl)sulfanyl]acetate](/img/structure/B7824784.png)
![sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7824786.png)
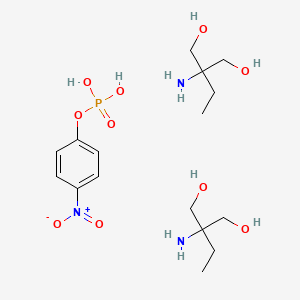
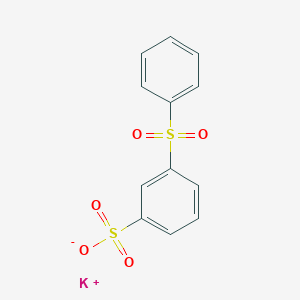
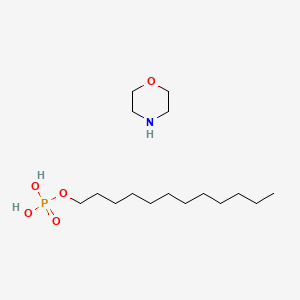

![sodium;2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethyl sulfate](/img/structure/B7824811.png)
